molecular formula C10H15N3O4S B13044994 Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate

Cat. No.: B13044994
M. Wt: 273.31 g/mol
InChI Key: RXMHFNMREQPPMW-UHFFFAOYSA-N
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Description

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is an organic compound with the molecular formula C10H15N3O4S. It is a derivative of carbamate, featuring a tert-butyl group, a pyridine ring, and a sulfamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (N-(pyridin-3-YL)sulfamoyl)carbamate: Similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.

    Tert-butyl (N-(pyridin-2-YL)sulfamoyl)carbamate: Similar structure but with the pyridine ring attached at the 2-position.

    Tert-butyl (N-(piperidin-4-YL)sulfamoyl)carbamate: Similar structure but with a piperidine ring instead of a pyridine ring

Uniqueness

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interactions with other molecules .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

tert-butyl N-(pyridin-4-ylsulfamoyl)carbamate

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12)(H,13,14)

InChI Key

RXMHFNMREQPPMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=NC=C1

Origin of Product

United States

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